molecular formula C8H7ClN4O B13493110 4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine

Cat. No.: B13493110
M. Wt: 210.62 g/mol
InChI Key: IAYOMYFEMCNAAW-UHFFFAOYSA-N
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Description

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine is a heterocyclic compound that contains both purine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated purine derivative with an oxazine precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.

    Imidazo[4,5-c]pyridine: Shares structural similarities and potential biological activities.

Uniqueness

4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine is unique due to its combination of purine and oxazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-8,9-dihydro-6H-purino[8,9-c][1,4]oxazine

InChI

InChI=1S/C8H7ClN4O/c9-7-6-8(11-4-10-7)13-1-2-14-3-5(13)12-6/h4H,1-3H2

InChI Key

IAYOMYFEMCNAAW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC3=C(N21)N=CN=C3Cl

Origin of Product

United States

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